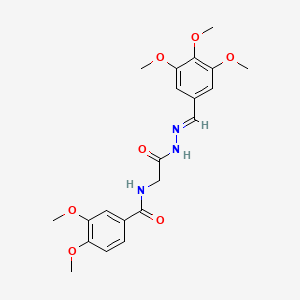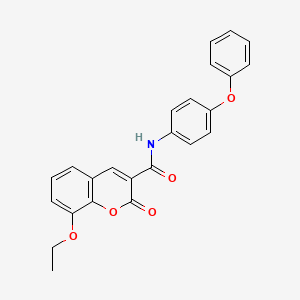
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide, also known as EOPC, is a synthetic compound that belongs to the chromene family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EOPC has been found to exhibit promising pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Scientific Research Applications
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-angiogenic effects. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Mechanism Of Action
The exact mechanism of action of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting various signaling pathways. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer cell proliferation. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has also been shown to inhibit the VEGF signaling pathway, which is involved in angiogenesis.
Biochemical And Physiological Effects
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation.
Advantages And Limitations For Lab Experiments
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and scalability. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide is also stable and has a long shelf life, which makes it suitable for storage and transportation. However, there are also some limitations to using 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide. One potential avenue is to investigate its potential use in combination therapy with other drugs. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been found to exhibit synergistic effects with other compounds, such as cisplatin and doxorubicin. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide in vivo. This would provide valuable information on the absorption, distribution, metabolism, and excretion of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide in the body. Finally, further studies are needed to elucidate the exact mechanism of action of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide and to identify its molecular targets. This would provide valuable insights into the pharmacological properties of 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It has been found to exhibit promising pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide has been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease. Future research on 8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide should focus on investigating its potential use in combination therapy, its pharmacokinetics and pharmacodynamics in vivo, and identifying its molecular targets.
Synthesis Methods
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide can be synthesized by the reaction of 4-phenoxyaniline and ethyl 2-oxo-2H-chromene-3-carboxylate in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-2-28-21-10-6-7-16-15-20(24(27)30-22(16)21)23(26)25-17-11-13-19(14-12-17)29-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEKHEKHOZIVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

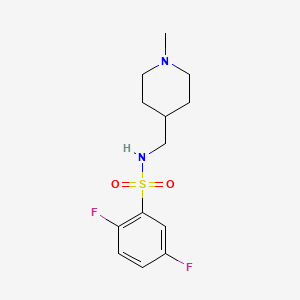
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2585410.png)
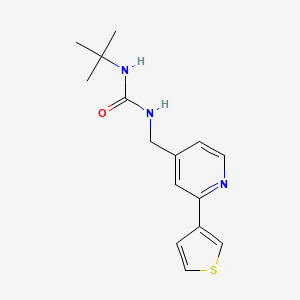
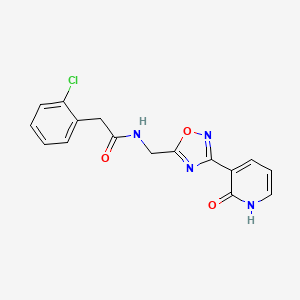
![3-(benzenesulfonyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2585413.png)
![Ethyl 2-[(chloroacetyl)amino]-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585414.png)
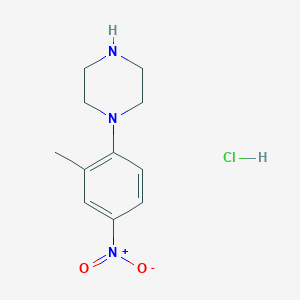
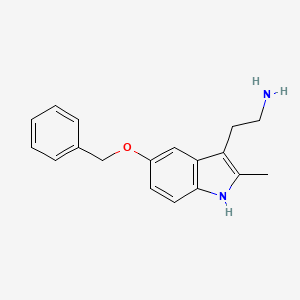
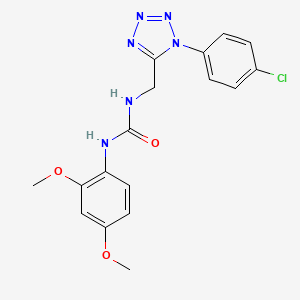
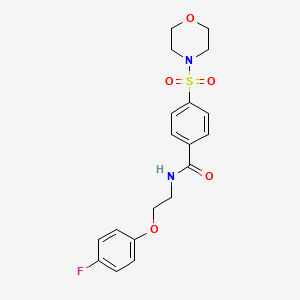
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)
![Tert-butyl 3-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2585424.png)
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
